2-Chloro-4-methylphenyl isothiocyanate
Overview
Description
2-Chloro-4-methylphenyl isothiocyanate is an organic compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and an isothiocyanate group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylphenyl isothiocyanate typically involves the reaction of 2-chloro-4-methylphenylamine with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_8\text{ClN} + \text{CSCl}_2 \rightarrow \text{C}_8\text{H}_6\text{ClNS} + 2\text{HCl} ]
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves the use of safer and more efficient methods. One such method is the reaction of primary amines with carbon disulfide (CS2) and subsequent treatment with a desulfurating agent like T3P (propane phosphonic acid anhydride) .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methylphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines to form thioureas.
Addition Reactions: Reaction with alcohols or amines to form carbamates or thiocarbamates.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves amines as nucleophiles under mild conditions.
Addition Reactions: Often carried out in the presence of a base such as triethylamine.
Major Products:
Thioureas: Formed from the reaction with primary or secondary amines.
Carbamates/Thiocarbamates: Formed from the reaction with alcohols or amines.
Scientific Research Applications
2-Chloro-4-methylphenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylphenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including the formation of thioureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile involved .
Comparison with Similar Compounds
- 4-Chlorophenyl isothiocyanate
- 3-Chloro-4-methylphenyl isocyanate
- Phenyl isothiocyanate
Comparison: 2-Chloro-4-methylphenyl isothiocyanate is unique due to the presence of both a chloro and a methyl group on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. Compared to phenyl isothiocyanate, the chloro and methyl substituents can provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-1-isothiocyanato-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZZXGXTVVWRED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206597 | |
Record name | 2-Chloro-4-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57878-93-0 | |
Record name | 2-Chloro-4-methylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057878930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57878-93-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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